2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine
Description
2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine is a substituted benzene-1,4-diamine derivative characterized by a 3-ethoxypropyl group attached to the N1 position and chlorine atoms at the 2- and 6-positions of the aromatic ring. This compound belongs to a class of aromatic diamines widely utilized in pharmaceutical and materials science research.
Properties
Molecular Formula |
C11H16Cl2N2O |
|---|---|
Molecular Weight |
263.16 g/mol |
IUPAC Name |
2,6-dichloro-1-N-(3-ethoxypropyl)benzene-1,4-diamine |
InChI |
InChI=1S/C11H16Cl2N2O/c1-2-16-5-3-4-15-11-9(12)6-8(14)7-10(11)13/h6-7,15H,2-5,14H2,1H3 |
InChI Key |
PQOKGEOBAJFVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1=C(C=C(C=C1Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,6-Dichlorobenzonitrile Intermediate
| Parameter | Condition/Details | Outcome/Notes |
|---|---|---|
| Starting material | 2-chloro-6-nitrobenzonitrile | Prepared via reaction of 1,2-dichloro-3-nitrobenzene with metal cyanides in aprotic amides |
| Reagents | Chlorine gas (Cl2) | Used for denitrochlorination |
| Solvent | None (solvent-free process) | Enhances economic viability |
| Temperature | 100–200°C | Optimal for selective de-nitrochlorination |
| Reaction time | 5–10 hours | Ensures high conversion |
| Yield | 73–80% (2,6-dichlorobenzonitrile) | High purity product after purification |
| Purification | Reflux in methanol, crystallization at 10°C | Removes impurities and by-products |
This process is scalable and suitable for industrial production, providing a high-purity intermediate for further functionalization.
Conversion to 1,4-Diamino Derivative
The nitrile group is converted to an amino group via reduction:
- Catalytic hydrogenation using Pd/C or Raney nickel catalysts under hydrogen atmosphere.
- Chemical reduction using reagents such as iron powder in acidic medium or tin chloride.
The reaction conditions are carefully controlled to avoid dehalogenation of the 2,6-dichloro substituents.
Alkylation with 3-Ethoxypropyl Group
| Parameter | Condition/Details | Outcome/Notes |
|---|---|---|
| Alkylating agent | 3-Ethoxypropyl bromide or chloride | Provides the ethoxypropyl side chain |
| Base | Mild base such as potassium carbonate or sodium hydride | Facilitates nucleophilic substitution |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Enhances reaction rate and selectivity |
| Temperature | 50–80°C | Prevents side reactions |
| Reaction time | Several hours (4–12 h) | Ensures complete alkylation |
| Purification | Column chromatography or recrystallization | Yields pure 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine |
This step requires careful stoichiometric control to avoid dialkylation or reaction at the other amino group.
Research Findings and Optimization Data
While direct literature on this exact compound’s preparation is limited, analogous aromatic diamine alkylation reactions provide insights:
- Catalyst and base selection significantly affect yield and selectivity. For example, NaOH and NaHCO3 bases have been shown to provide high yields in related amide and amine syntheses.
- Solvent choice impacts reaction efficiency; toluene and polar aprotic solvents like DMF or DMSO are preferred for alkylation steps, though water and protic solvents often inhibit reaction progress.
- Temperature control is critical; elevated temperatures (80–100°C) favor reaction completion but must be balanced to prevent decomposition or side reactions.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Key Parameters | Yield/Outcome |
|---|---|---|---|---|
| 1 | Halogenation/Nitration | Chlorine gas, 1,2-dichloro-3-nitrobenzene | 100–200°C, solvent-free | 73–80% 2,6-dichlorobenzonitrile |
| 2 | Reduction of nitrile/nitro | Pd/C hydrogenation or chemical reduction | Mild conditions to preserve Cl | High purity 1,4-diamino derivative |
| 3 | N-alkylation | 3-ethoxypropyl halide, base (K2CO3/NaH) | 50–80°C, polar aprotic solvent | High yield of target compound |
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine undergoes several types of chemical reactions:
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ, molecular oxygen, iron (II) phthalocyanine as a mediator.
Reduction: Hydrogen gas, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines.
Scientific Research Applications
2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine is used in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and amine groups allow it to form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacological Potential: The imidazoline derivative’s clinical use underscores the importance of heterocyclic substituents in drug design. The target compound’s ether chain may offer advantages in blood-brain barrier penetration or prodrug formulations.
- Crystallography : Benzylidene analogs demonstrate how substituent polarity (e.g., fluorine vs. methoxy groups) directs intermolecular interactions, a consideration for designing the target compound’s solid-state properties .
Biological Activity
2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14Cl2N2O
- Molecular Weight : 249.14 g/mol
- CAS Number : 1695751-20-2
The biological activity of 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine can be attributed to its ability to interact with various biological targets. The compound's structure suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
-
Antimicrobial Activity :
- Studies have shown that related compounds in the benzene-diamine class possess significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus . The specific activity of 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine against these bacteria remains to be fully characterized.
- Anticancer Potential :
- Neuroprotective Effects :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various substituted benzene-diamines, including derivatives of 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine. The results indicated that these compounds significantly inhibited the growth of S. aureus with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxic effects of related compounds on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range against cervical and ovarian cancer cells, suggesting a potential for further development as anticancer agents .
Data Table: Biological Activities Overview
Q & A
Q. What are the recommended synthetic routes for 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine?
The synthesis typically involves sequential functionalization of the benzene-1,4-diamine backbone. A plausible route includes:
Chlorination : Introduce chlorine atoms at the 2- and 6-positions via electrophilic substitution using Cl₂/FeCl₃ or SOCl₂ under anhydrous conditions.
N1-Alkylation : React the dichlorinated intermediate with 3-ethoxypropyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or under solvent-free conditions to minimize side reactions .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
Q. Key Considerations :
- Monitor reaction progress via TLC.
- Optimize stoichiometry to avoid over-alkylation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm) and ethoxypropyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) confirm substitution patterns. Chlorine atoms deshield adjacent protons .
- IR Spectroscopy : Peaks at ~1630 cm⁻¹ (C=N stretch if imine intermediates exist) and ~750 cm⁻¹ (C-Cl stretch) .
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z 245.11 (calculated for C₁₁H₁₄Cl₂N₂O) .
Validation : Cross-reference with computational simulations (e.g., DFT) for structural confirmation.
Q. How does the compound’s stability vary under different storage conditions?
- Light Sensitivity : Store in amber vials to prevent photodegradation, as structural analogs like benzene-1,4-diamine derivatives are prone to oxidation .
- Temperature : Stable at 4°C for short-term storage; for long-term, use –20°C under inert gas (N₂/Ar) to inhibit hydrolysis of the ethoxypropyl group .
- Solution Stability : Avoid aqueous buffers at pH > 8 to prevent dechlorination or amine degradation.
Advanced Research Questions
Q. What role does the 3-ethoxypropyl substituent play in pharmacological activity?
The ethoxypropyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted applications. Comparative studies with analogs (e.g., imidazole-substituted derivatives) show that longer alkoxy chains (e.g., ethoxy vs. methoxy) increase binding affinity to hydrophobic enzyme pockets . Methodological Tip : Use molecular docking (AutoDock Vina) to model interactions with target proteins like NF-κB or cytochrome P450 .
Q. How can crystallographic challenges posed by chlorine atoms be addressed?
- Data Collection : Use high-resolution synchrotron radiation to resolve electron density ambiguities caused by Cl atoms.
- Refinement : Employ SHELXL with anisotropic displacement parameters for Cl and N atoms. Constrain C-Cl bond lengths to 1.72–1.74 Å during refinement .
- Polymorphism Screening : Explore conformational flexibility via temperature-dependent crystallography (100–300 K) to identify stable polymorphs .
Q. What mechanistic insights explain contradictions in synthetic yields?
Discrepancies in yields (e.g., 70% vs. 90%) arise from:
- Reaction Kinetics : Higher temperatures accelerate alkylation but may promote side reactions (e.g., di-alkylation).
- Catalyst Choice : Pd/C vs. SnCl₂·2H₂O in reductive steps affects nitro-to-amine conversion efficiency .
Resolution : Perform kinetic studies (e.g., in situ FTIR) to map intermediate formation and optimize time-temperature profiles .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Electron-Withdrawing Groups : 2,6-Dichloro substitution enhances electrophilicity, improving reactivity in cross-coupling reactions.
- Side Chain Flexibility : Replace 3-ethoxypropyl with rigid moieties (e.g., benzyl) to study steric effects on bioactivity.
Validation : Synthesize a library of derivatives and assay against target enzymes (e.g., kinases) using SPR or fluorescence polarization .
Q. What analytical strategies resolve conflicting bioassay data?
- Dose-Response Curves : Use Hill slope analysis to differentiate partial agonists from antagonists.
- Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with assays .
- Control Experiments : Include reference compounds (e.g., BPA, triclosan) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
